molecular formula C19H19BrN2S B2683051 5-(4-bromophenyl)-2-(isopropylthio)-1-(p-tolyl)-1H-imidazole CAS No. 1207008-96-5

5-(4-bromophenyl)-2-(isopropylthio)-1-(p-tolyl)-1H-imidazole

Cat. No.: B2683051
CAS No.: 1207008-96-5
M. Wt: 387.34
InChI Key: KRRUTJCODPYPDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-bromophenyl)-2-(isopropylthio)-1-(p-tolyl)-1H-imidazole is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a bromophenyl group, an isopropylthio group, and a p-tolyl group attached to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-2-(isopropylthio)-1-(p-tolyl)-1H-imidazole typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of Substituents: The bromophenyl, isopropylthio, and p-tolyl groups are introduced through various substitution reactions. For example, the bromophenyl group can be introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS).

    Final Assembly: The final compound is obtained by coupling the substituted imidazole with the appropriate reagents under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)-2-(isopropylthio)-1-(p-tolyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The isopropylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the bromophenyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-bromophenyl)-2-(isopropylthio)-1-(p-tolyl)-1H-imidazole has several scientific research applications, including:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting enzymes and receptors in the central nervous system.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-2-(isopropylthio)-1-(p-tolyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and p-tolyl groups may enhance binding affinity to these targets, while the isopropylthio group can modulate the compound’s overall pharmacokinetic properties. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-2-(isopropylthio)-1-(p-tolyl)-1H-imidazole: Similar structure with a chlorine atom instead of bromine.

    5-(4-fluorophenyl)-2-(isopropylthio)-1-(p-tolyl)-1H-imidazole: Similar structure with a fluorine atom instead of bromine.

    5-(4-methylphenyl)-2-(isopropylthio)-1-(p-tolyl)-1H-imidazole: Similar structure with a methyl group instead of bromine.

Uniqueness

The presence of the bromophenyl group in 5-(4-bromophenyl)-2-(isopropylthio)-1-(p-tolyl)-1H-imidazole imparts unique electronic and steric properties that can influence its reactivity and interaction with biological targets. This makes it distinct from its chlorinated, fluorinated, and methylated analogs.

Properties

IUPAC Name

5-(4-bromophenyl)-1-(4-methylphenyl)-2-propan-2-ylsulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2S/c1-13(2)23-19-21-12-18(15-6-8-16(20)9-7-15)22(19)17-10-4-14(3)5-11-17/h4-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRRUTJCODPYPDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN=C2SC(C)C)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.